molecular formula C10H7N5S B13706365 2-Amino-5-(6-quinoxalinyl)-1,3,4-thiadiazole

2-Amino-5-(6-quinoxalinyl)-1,3,4-thiadiazole

Cat. No.: B13706365
M. Wt: 229.26 g/mol
InChI Key: KXBUYMUMWUQKDG-UHFFFAOYSA-N
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Description

2-Amino-5-(6-quinoxalinyl)-1,3,4-thiadiazole is a heterocyclic compound that contains a quinoxaline moiety fused with a thiadiazole ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Amino-5-(6-quinoxalinyl)-1,3,4-thiadiazole typically involves the reaction of quinoxaline derivatives with thiourea under specific conditions. One common method includes the cyclization of quinoxaline-2-carboxylic acid hydrazide with thiourea in the presence of a dehydrating agent such as phosphorus oxychloride. The reaction is usually carried out under reflux conditions to facilitate the formation of the thiadiazole ring.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, the implementation of green chemistry principles, such as the use of environmentally benign solvents and catalysts, can make the process more sustainable.

Chemical Reactions Analysis

Types of Reactions

2-Amino-5-(6-quinoxalinyl)-1,3,4-thiadiazole undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The amino group in the compound can participate in nucleophilic substitution reactions with electrophiles.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in water.

    Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

    Substitution: Electrophiles such as alkyl halides or acyl chlorides in the presence of a base like triethylamine.

Major Products Formed

    Oxidation: Formation of quinoxaline-2,3-dione derivatives.

    Reduction: Formation of reduced quinoxaline derivatives.

    Substitution: Formation of N-substituted thiadiazole derivatives.

Scientific Research Applications

2-Amino-5-(6-quinoxalinyl)-1,3,4-thiadiazole has a wide range of applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.

    Biology: Investigated for its potential as an antimicrobial and antifungal agent.

    Medicine: Explored for its anticancer properties and as a potential inhibitor of specific enzymes.

    Industry: Utilized in the development of novel materials with unique electronic and optical properties.

Mechanism of Action

The mechanism of action of 2-Amino-5-(6-quinoxalinyl)-1,3,4-thiadiazole involves its interaction with specific molecular targets. For instance, in medicinal applications, the compound may inhibit the activity of certain enzymes by binding to their active sites. This inhibition can disrupt critical biochemical pathways, leading to the desired therapeutic effects. The exact molecular targets and pathways can vary depending on the specific application and the biological system involved.

Comparison with Similar Compounds

Similar Compounds

  • 2-Amino-5-(3-quinoxalinyl)-1,3,4-thiadiazole
  • 2-Amino-5-(4-quinoxalinyl)-1,3,4-thiadiazole
  • 2-Amino-5-(5-quinoxalinyl)-1,3,4-thiadiazole

Uniqueness

2-Amino-5-(6-quinoxalinyl)-1,3,4-thiadiazole is unique due to its specific substitution pattern on the quinoxaline ring, which can influence its chemical reactivity and biological activity. This unique structure may confer distinct properties, such as enhanced binding affinity to certain molecular targets or improved stability under specific conditions, making it a valuable compound for various applications.

Properties

Molecular Formula

C10H7N5S

Molecular Weight

229.26 g/mol

IUPAC Name

5-quinoxalin-6-yl-1,3,4-thiadiazol-2-amine

InChI

InChI=1S/C10H7N5S/c11-10-15-14-9(16-10)6-1-2-7-8(5-6)13-4-3-12-7/h1-5H,(H2,11,15)

InChI Key

KXBUYMUMWUQKDG-UHFFFAOYSA-N

Canonical SMILES

C1=CC2=NC=CN=C2C=C1C3=NN=C(S3)N

Origin of Product

United States

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